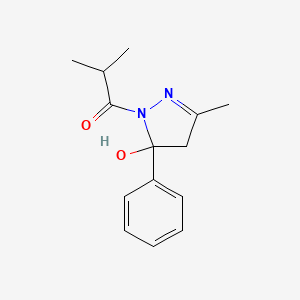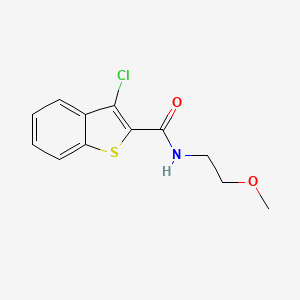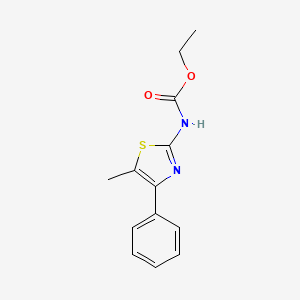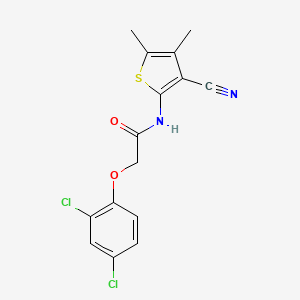![molecular formula C20H24ClNOS2 B5083845 N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5083845.png)
N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BTEB, and it is a benzamide derivative that has been synthesized using various methods.
作用機序
The mechanism of action of BTEB is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth. BTEB has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. These effects contribute to the anti-cancer properties of BTEB.
Biochemical and Physiological Effects:
BTEB has been shown to have various biochemical and physiological effects. Studies have shown that BTEB can inhibit the activity of certain enzymes involved in cancer cell growth, such as histone deacetylases and proteasomes. BTEB has also been shown to induce the expression of tumor suppressor genes, such as p53, and inhibit the expression of oncogenes, such as c-Myc. In addition, BTEB has been studied for its potential anti-inflammatory and analgesic properties.
実験室実験の利点と制限
BTEB has several advantages for lab experiments, including its potential anti-cancer properties and its ability to induce apoptosis in cancer cells. BTEB is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using BTEB in lab experiments. For example, the mechanism of action of BTEB is not fully understood, and further research is needed to elucidate its effects on cancer cells. In addition, BTEB may have off-target effects that could affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on BTEB. One area of interest is the development of BTEB derivatives that have improved anti-cancer properties. Another area of interest is the investigation of the potential anti-inflammatory and analgesic properties of BTEB. In addition, further research is needed to elucidate the mechanism of action of BTEB and its effects on cancer cells. Overall, BTEB has shown significant potential for scientific research, particularly in the field of cancer research, and further research is needed to fully understand its properties and potential applications.
合成法
The synthesis of BTEB can be achieved using various methods, including the reaction of 4-chlorobenzylthiol with 2-(tert-butylthio)ethylamine in the presence of a catalyst. Another method involves the reaction of 4-chlorobenzyl chloride with 2-(tert-butylthio)ethylamine, followed by the reaction of the resulting intermediate with sodium sulfide. The final product is obtained after purification using column chromatography.
科学的研究の応用
BTEB has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BTEB can inhibit the growth of cancer cells in vitro and in vivo. BTEB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, BTEB has been studied for its potential anti-inflammatory and analgesic properties.
特性
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNOS2/c1-20(2,3)25-13-12-22-19(23)16-6-4-15(5-7-16)14-24-18-10-8-17(21)9-11-18/h4-11H,12-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBYFXYHKLGCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)
![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)
![4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)

![4'-(3-bromo-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5083787.png)
![2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5083792.png)
![4-bromo-N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5083798.png)

![N-(3,4-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5083808.png)
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5083820.png)

![N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide](/img/structure/B5083843.png)
